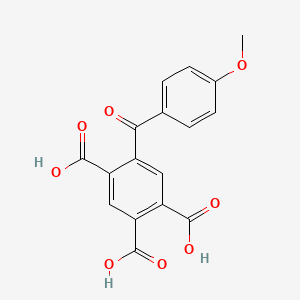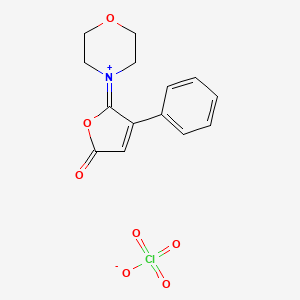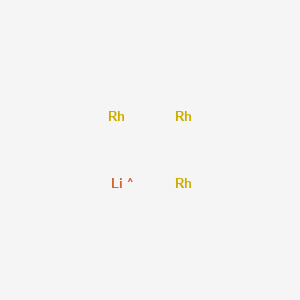
3,5-Heptanedione, 2,2,6-trimethyl-4-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Heptanedione, 2,2,6-trimethyl-4-(2-propenyl)- is an organic compound with the molecular formula C13H22O2 It is a derivative of heptanedione, characterized by the presence of three methyl groups and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Heptanedione, 2,2,6-trimethyl-4-(2-propenyl)- typically involves the alkylation of 2,2,6-trimethyl-3,5-heptanedione with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Heptanedione, 2,2,6-trimethyl-4-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propenyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-Heptanedione, 2,2,6-trimethyl-4-(2-propenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3,5-Heptanedione, 2,2,6-trimethyl-4-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s propenyl group can undergo reactions that modulate its biological activity, potentially affecting cellular pathways and enzyme functions.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-3,5-heptanedione: A closely related compound with similar structural features but lacking the propenyl group.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another derivative with an additional methyl group, known for its use as a ligand in coordination chemistry.
Uniqueness
3,5-Heptanedione, 2,2,6-trimethyl-4-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research.
Properties
CAS No. |
61666-24-8 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2,2,6-trimethyl-4-prop-2-enylheptane-3,5-dione |
InChI |
InChI=1S/C13H22O2/c1-7-8-10(11(14)9(2)3)12(15)13(4,5)6/h7,9-10H,1,8H2,2-6H3 |
InChI Key |
MFKXLXCEYSSJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(CC=C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(tert-Butylperoxy)-2-oxoethyl]phosphonic acid](/img/structure/B14565800.png)




![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}acetamide](/img/structure/B14565829.png)



![(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene](/img/structure/B14565845.png)

![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide]](/img/structure/B14565856.png)
